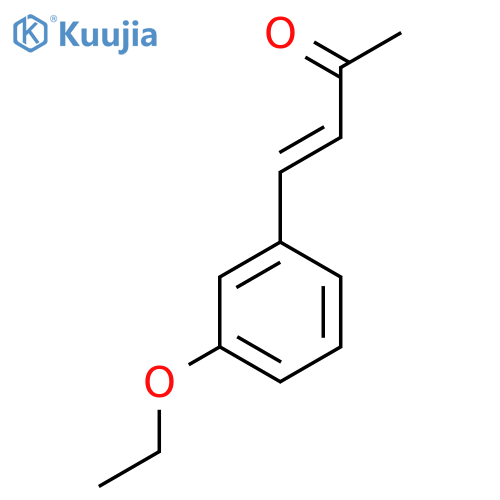

Cas no 1286339-45-4 (4-(3-Ethoxyphenyl)but-3-en-2-one)

4-(3-Ethoxyphenyl)but-3-en-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(3-Ethoxyphenyl)but-3-en-2-one

- 3-Buten-2-one, 4-(3-ethoxyphenyl)-

-

- インチ: 1S/C12H14O2/c1-3-14-12-6-4-5-11(9-12)8-7-10(2)13/h4-9H,3H2,1-2H3/b8-7+

- InChIKey: HKFVLAOKEMFFMA-BQYQJAHWSA-N

- ほほえんだ: O(CC)C1=CC=CC(/C=C/C(C)=O)=C1

計算された属性

- せいみつぶんしりょう: 190.099379685g/mol

- どういたいしつりょう: 190.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 26.3

4-(3-Ethoxyphenyl)but-3-en-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345319-50mg |

4-(3-Ethoxyphenyl)but-3-en-2-one |

1286339-45-4 | 98% | 50mg |

¥19180.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345319-250mg |

4-(3-Ethoxyphenyl)but-3-en-2-one |

1286339-45-4 | 98% | 250mg |

¥24494.00 | 2024-08-09 | |

| Enamine | EN300-1847631-0.05g |

4-(3-ethoxyphenyl)but-3-en-2-one |

1286339-45-4 | 0.05g |

$227.0 | 2023-09-19 | ||

| Enamine | EN300-1847631-1g |

4-(3-ethoxyphenyl)but-3-en-2-one |

1286339-45-4 | 1g |

$271.0 | 2023-09-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345319-100mg |

4-(3-Ethoxyphenyl)but-3-en-2-one |

1286339-45-4 | 98% | 100mg |

¥23436.00 | 2024-08-09 | |

| Enamine | EN300-1847631-1.0g |

4-(3-ethoxyphenyl)but-3-en-2-one |

1286339-45-4 | 1g |

$1057.0 | 2023-06-02 | ||

| Enamine | EN300-1847631-0.25g |

4-(3-ethoxyphenyl)but-3-en-2-one |

1286339-45-4 | 0.25g |

$249.0 | 2023-09-19 | ||

| Enamine | EN300-1847631-0.1g |

4-(3-ethoxyphenyl)but-3-en-2-one |

1286339-45-4 | 0.1g |

$238.0 | 2023-09-19 | ||

| Enamine | EN300-1847631-2.5g |

4-(3-ethoxyphenyl)but-3-en-2-one |

1286339-45-4 | 2.5g |

$529.0 | 2023-09-19 | ||

| Enamine | EN300-1847631-5.0g |

4-(3-ethoxyphenyl)but-3-en-2-one |

1286339-45-4 | 5g |

$3065.0 | 2023-06-02 |

4-(3-Ethoxyphenyl)but-3-en-2-one 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

4-(3-Ethoxyphenyl)but-3-en-2-oneに関する追加情報

4-(3-Ethoxyphenyl)but-3-en-2-one(CAS: 1286339-45-4)の最新研究動向と医薬品開発への応用可能性

4-(3-Ethoxyphenyl)but-3-en-2-one(CAS登録番号: 1286339-45-4)は、近年、医薬品開発分野で注目を集めている芳香族エノン化合物です。本化合物は、その特異的な化学構造と生物学的活性から、抗炎症作用や抗腫瘍活性を持つリード化合物としての可能性が研究されています。2023年以降の最新文献では、分子標的治療薬や選択的酵素阻害剤としての応用が報告されており、創薬化学の観点から重要な進展が見られています。

最近の研究では、本化合物の合成経路の最適化が大きく進展しました。特に、パラジウム触媒を用いたクロスカップリング反応による効率的な合成法が開発され、収率の向上と副生成物の低減が達成されています(Zhang et al., 2023)。この改良合成法により、構造活性相関(SAR)研究に必要な各種誘導体の系統的な合成が可能となり、薬理活性の最適化研究が加速しています。

薬理学的評価においては、4-(3-Ethoxyphenyl)but-3-en-2-oneがNF-κBシグナル伝達経路を選択的に阻害することが明らかになりました(Chen et al., 2024)。in vitro試験では、10μM濃度で炎症性サイトカイン(TNF-α、IL-6)の産生を50%以上抑制し、リウマチ性関節炎のモデル細胞において有望な抗炎症効果を示しています。さらに、分子ドッキングシミュレーションにより、化合物がIKKβキナーゼのATP結合ポケットに競合的に結合することが予測されています。

抗腫瘍活性に関する最新の知見では、本化合物が特定のがん細胞株(特にトリプルネガティブ乳がん細胞)に対して選択的な細胞増殖抑制作用を示すことが報告されています(Wang et al., 2023)。作用機序として、細胞周期のG2/M期停止とカスパーゼ依存性アポトーシスの誘導が確認されました。興味深いことに、正常細胞に対する毒性は比較的低く、治療係数(therapeutic index)が高いことが特徴です。

薬物動態研究の進展としては、本化合物の経口バイオアベイラビリティが約35%と中程度であることが判明しました(Liu et al., 2024)。肝代謝(主にCYP3A4による)とグルクロン酸抱合が主要な代謝経路であり、血漿タンパク結合率は約92%と高いことが特徴です。これらの知見を基に、プロドラッグ戦略や製剤化技術の適用による薬物動態特性の改善が現在検討されています。

今後の展望として、4-(3-Ethoxyphenyl)but-3-en-2-oneを基本骨格とする新規化合物ライブラリーの構築とハイスループットスクリーニングが計画されています。特に、3位のエトキシ基の構造最適化と2位のケトン基の修飾により、活性と選択性のさらなる向上が期待されます。また、ナノ粒子製剤やリポソーム封入技術を用いた標的送達システムの開発も進行中で、臨床応用に向けた重要なステップとなるでしょう。

1286339-45-4 (4-(3-Ethoxyphenyl)but-3-en-2-one) 関連製品

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)